
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and three methyl groups attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,4,5-trimethylcyclohexa-2,5-dien-1-one with ethylene glycol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the hydroxyethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Compounds with different functional groups replacing the hydroxyethoxy group.
科学的研究の応用
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to modulate various biochemical pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-3,4,5-trimethylcyclohexa-2,5-dien-1-one: Lacks the hydroxyethoxy group but shares the core cyclohexadienone structure.
4-(2-Methoxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one: Similar structure with a methoxyethoxy group instead of a hydroxyethoxy group.
Uniqueness
4-(2-Hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
941282-90-2 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
4-(2-hydroxyethoxy)-3,4,5-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-6-10(13)7-9(2)11(8,3)14-5-4-12/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
XRZYFYOWCLFPIP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(C1(C)OCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Propan-2-yl)(trimethylsilyl)amino]heptanenitrile](/img/structure/B12638689.png)
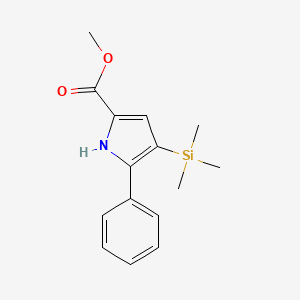
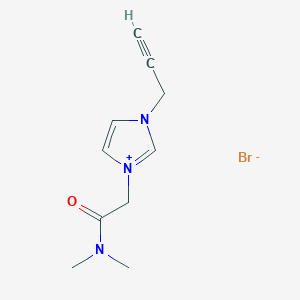
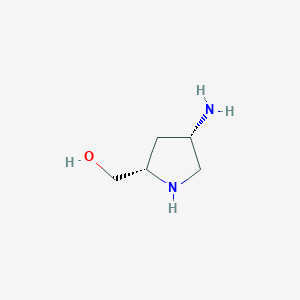
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
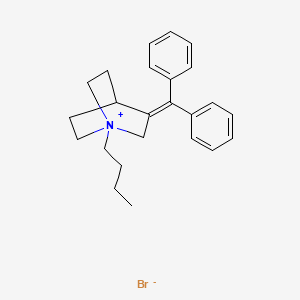
![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
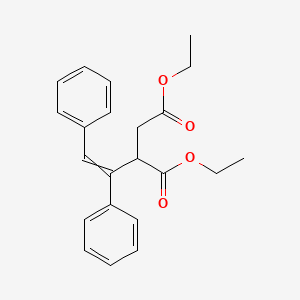

![7-Isoquinolinecarboxamide, 2-[3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638758.png)
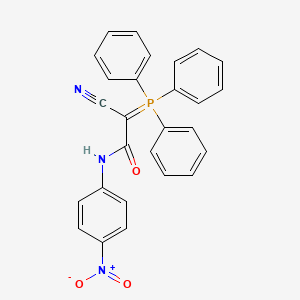
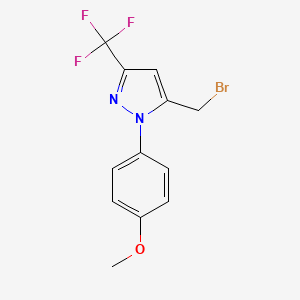
![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
